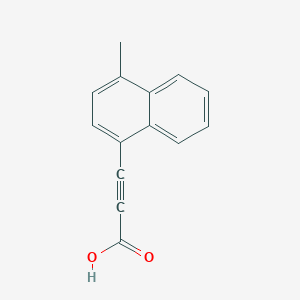

3-(4-Methylnaphthalen-1-yl)propiolic acid

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C14H10O2 |

|---|---|

Molekulargewicht |

210.23 g/mol |

IUPAC-Name |

3-(4-methylnaphthalen-1-yl)prop-2-ynoic acid |

InChI |

InChI=1S/C14H10O2/c1-10-6-7-11(8-9-14(15)16)13-5-3-2-4-12(10)13/h2-7H,1H3,(H,15,16) |

InChI-Schlüssel |

PHUQWRORTQRIDG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C2=CC=CC=C12)C#CC(=O)O |

Herkunft des Produkts |

United States |

Contextualizing Propiolic Acids As Versatile Synthons

Propiolic acids, with the general formula R-C≡C-COOH, are the simplest family of acetylenic carboxylic acids. wikipedia.org Their intrinsic chemical duality, featuring both a nucleophilic triple bond and an electrophilic carboxylic acid group, renders them exceptionally versatile building blocks, or synthons, in organic synthesis. researchgate.net The reactivity of the alkyne moiety allows for a host of transformations, including cycloaddition reactions, metal-catalyzed cross-couplings, and additions, while the carboxylic acid function can participate in esterifications, amidations, and decarboxylation reactions. researchgate.netontosight.ai This multifunctionality enables the construction of complex molecular frameworks from relatively simple starting materials.

The utility of propiolic acids is well-documented in the synthesis of various heterocyclic compounds, which are pivotal structures in medicinal chemistry. benthamdirect.com For instance, they can undergo 1,3-dipolar cycloadditions to furnish triazoles or participate in Diels-Alder reactions to construct six-membered rings. benthamdirect.commdpi.com Furthermore, the esters of propiolic acid, known as propiolates, are widely used as reagents and building blocks for the synthesis of other organic compounds. chemicalbook.com

Significance of Naphthalene Derived Compounds in Advanced Chemical Synthesis

The naphthalene (B1677914) scaffold, a polycyclic aromatic hydrocarbon, is a privileged structure in chemistry due to its prevalence in a wide array of biologically active compounds and functional materials. nih.govchemistryviews.org Naphthalene derivatives are integral to the synthesis of pharmaceuticals, dyes, and pigments. numberanalytics.com Notable examples of naphthalene-based drugs include the nonsteroidal anti-inflammatory drugs (NSAIDs) naproxen (B1676952) and nabumetone. numberanalytics.comwikipedia.org

The rich electronic nature of the naphthalene ring system allows for a variety of chemical modifications, most commonly through electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. numberanalytics.com However, controlling the regioselectivity of these substitutions to obtain specific isomers can be a significant synthetic challenge. nih.gov The development of regioselective synthesis methodologies for polysubstituted naphthalene derivatives remains an active area of research. nih.govchemistryviews.org The fusion of a naphthalene core with other functional groups, as seen in 3-(4-Methylnaphthalen-1-yl)propiolic acid, offers a pathway to novel molecules with potentially unique optical, electronic, and biological properties. nih.gov

Overview of Advanced Synthetic Challenges Addressed by 3 4 Methylnaphthalen 1 Yl Propiolic Acid Precursors

The synthesis of molecules like 3-(4-Methylnaphthalen-1-yl)propiolic acid inherently involves addressing several key challenges in organic synthesis. The construction of the substituted naphthalene (B1677914) core often requires strategies to control the position of substituents on the aromatic ring. Traditional electrophilic substitution reactions on naphthalene can lead to mixtures of products, necessitating intricate purification steps or the use of directing groups to achieve the desired regiochemistry. nih.gov

Furthermore, the introduction of the propiolic acid side chain onto the naphthalene ring presents its own set of synthetic hurdles. A common approach to the synthesis of propiolic acids involves the carboxylation of a terminal alkyne with carbon dioxide. researchgate.net This step requires the prior formation of a terminal alkyne on the naphthalene scaffold, which can be achieved through various coupling reactions. The stability and reactivity of the propiolic acid itself must also be managed, as it can be prone to decomposition or unwanted side reactions under certain conditions. wikipedia.org The precursors to this compound are thus valuable intermediates that enable the exploration of novel chemical space, provided these synthetic challenges can be efficiently overcome.

Scope and Objectives of Research on 3 4 Methylnaphthalen 1 Yl Propiolic Acid Chemistry

Retrosynthetic Analysis and Strategic Disconnections for this compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.orgyoutube.com For this compound, the analysis reveals several strategic disconnections that form the basis for potential synthetic routes.

The primary disconnections for the target molecule involve the carbon-carbon bonds forming the propiolic acid moiety. This leads to two main retrosynthetic pathways:

Pathway A: Disconnection of the Naphthalene-Alkyne Bond. This approach involves a disconnection between the naphthalene C1-position and the adjacent alkyne carbon. This leads to a 4-methylnaphthalene synthon and a propiolic acid synthon. The corresponding synthetic equivalents would be a functionalized 4-methylnaphthalene (e.g., a halo- or boronic acid-substituted derivative) and a protected or activated form of propiolic acid.

Pathway B: Disconnection of the Alkyne-Carboxyl Bond. This strategy involves breaking the bond between the terminal alkyne carbon and the carboxyl group. This retrosynthesis points towards a 1-ethynyl-4-methylnaphthalene precursor, which can then be carboxylated in the final step of the synthesis.

These two pathways highlight the key challenges in the synthesis: the formation of the propiolic acid moiety and the functionalization of the naphthalene ring system.

Propiolic Acid Moiety Formation Strategies

The formation of the propiolic acid group can be approached in two primary ways, corresponding to the retrosynthetic pathways described above.

One strategy involves the use of propiolic acid or its derivatives as a building block. rsc.orgnih.govacs.org For instance, a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, can be employed to connect a halo-naphthalene with a protected alkyne, which is later deprotected and carboxylated. libretexts.org Alternatively, direct coupling with propiolic acid itself can be achieved, although this may require specific catalytic systems to avoid side reactions like decarboxylation. rsc.orgnih.gov

The second major strategy is the direct carboxylation of a terminal alkyne. This involves the reaction of 1-ethynyl-4-methylnaphthalene with carbon dioxide, often mediated by a transition metal catalyst, most commonly copper. pnas.org This method is highly atom-economical as it incorporates CO2 directly into the target molecule.

Naphthalene Ring Functionalization Approaches

For Pathway B, the precursor is 1-ethynyl-4-methylnaphthalene. This terminal alkyne can be synthesized from 1-halo-4-methylnaphthalene via a Sonogashira coupling with a protected acetylene (B1199291) equivalent, such as trimethylsilylacetylene, followed by deprotection. libretexts.org Another route could involve the conversion of a 1-acetylnaphthalene derivative.

Palladium-Catalyzed Cross-Coupling Strategies for this compound Synthesis

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon bonds in modern organic synthesis. nih.gov The Sonogashira coupling, in particular, is highly effective for the synthesis of arylalkynes. libretexts.org

The general mechanism of a palladium-catalyzed cross-coupling reaction involves a catalytic cycle that typically includes oxidative addition, transmetalation, and reductive elimination steps. nih.gov In the context of synthesizing this compound, the Sonogashira coupling would involve the reaction of a 1-halo-4-methylnaphthalene with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgyoutube.com

Sonogashira Coupling Variations and Optimization

The classic Sonogashira coupling employs a palladium complex, a copper(I) salt (typically CuI), and an amine base. libretexts.orgorganic-chemistry.org However, several variations have been developed to improve the reaction's efficiency and substrate scope. Copper-free Sonogashira couplings have gained prominence to avoid issues related to the toxicity of copper and the formation of alkyne homocoupling byproducts (Glaser coupling). rsc.org

The optimization of reaction conditions is critical for achieving high yields and selectivity. numberanalytics.com Key parameters to consider include the choice of palladium catalyst and ligand, the solvent, the base, and the reaction temperature.

| Parameter | Variation | Effect on Reaction |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | The choice of palladium precursor can influence catalytic activity and stability. |

| Ligand | Phosphines (e.g., PPh₃, Xantphos) | Ligands stabilize the palladium center and influence the rates of oxidative addition and reductive elimination. |

| Solvent | Amine (e.g., triethylamine), DMF, THF | Solvent polarity and coordinating ability can affect reaction rates and solubility of reactants. numberanalytics.com |

| Base | Triethylamine, Diisopropylamine, K₂CO₃ | The base is required to neutralize the hydrogen halide formed and to generate the copper acetylide. |

| Temperature | Room temperature to elevated temperatures | Higher temperatures can increase reaction rates but may also lead to side products or catalyst decomposition. numberanalytics.com |

| Copper Source | CuI, CuBr | The copper co-catalyst facilitates the formation of the reactive copper acetylide intermediate. |

Ligand Design and Catalyst Efficiency in Propiolic Acid Coupling Reactions

The design of ligands is a key area of research for improving the efficiency of palladium-catalyzed cross-coupling reactions. nih.govrsc.org The electronic and steric properties of the ligand can have a profound impact on the stability and reactivity of the palladium catalyst. rsc.org

For Sonogashira couplings, phosphine (B1218219) ligands have been extensively used. rsc.org Sterically bulky and electron-rich phosphines can promote the oxidative addition step and the formation of the active monoligated palladium(0) species. nih.gov N-Heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands, often providing highly stable and active catalysts. rsc.org

The choice of ligand can be critical when using challenging substrates, such as aryl chlorides, or when aiming for very low catalyst loadings. youtube.com Advanced ligand design focuses on creating catalysts that are not only highly active but also stable under the reaction conditions, allowing for efficient synthesis with minimal catalyst waste. acs.orgresearchgate.net

| Ligand Type | Example | Key Features |

| Monodentate Phosphines | PPh₃, P(o-tol)₃ | Basic ligands, with P(o-tol)₃ being more sterically demanding than PPh₃. rsc.org |

| Bulky Alkylphosphines | P(t-Bu)₃ | Highly electron-donating and sterically bulky, promoting oxidative addition. |

| Biarylphosphines | Buchwald-type ligands | Sterically demanding ligands that facilitate the coupling of challenging substrates. nih.gov |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form very stable palladium complexes. |

Copper-Mediated Alkyne Carboxylation Methodologies

An alternative and highly attractive route to this compound is the direct carboxylation of 1-ethynyl-4-methylnaphthalene with carbon dioxide. This transformation is typically catalyzed by copper salts. pnas.orgnih.gov This method avoids the use of palladium and can be performed under relatively mild conditions. nih.gov

The proposed mechanism for the copper-catalyzed carboxylation of a terminal alkyne involves the initial formation of a copper acetylide intermediate. pnas.org This species is then sufficiently nucleophilic to react with carbon dioxide. Subsequent protonolysis yields the desired propiolic acid and regenerates the active catalyst. The presence of a base is crucial for the formation of the copper acetylide. pnas.org

Recent advancements in this area have focused on developing more efficient catalytic systems, including the use of N-heterocyclic carbene co-catalysts, which can activate CO2 and work in synergy with the copper catalyst. pnas.orgnih.gov

| Component | Example | Role in Reaction |

| Copper Catalyst | CuI, CuCl, Cu(OAc)₂ | Forms the key copper acetylide intermediate. pnas.org |

| Base | Cs₂CO₃, K₂CO₃ | Facilitates the deprotonation of the terminal alkyne. nih.gov |

| Ligand/Additive | N-Heterocyclic Carbenes (NHCs), Phenanthroline | Can enhance catalytic activity and stability. nih.gov |

| Solvent | DMF, DMSO | Polar aprotic solvents are commonly used. |

| CO₂ Source | CO₂ gas (1 atm or higher pressure) | Acts as the C1 source for the carboxyl group. pnas.org |

This methodology represents a green and efficient approach for the synthesis of propiolic acids, leveraging an abundant and non-toxic C1 source.

Mechanistic Insights into Copper-Catalyzed Carbonylation

The direct carboxylation of terminal alkynes using carbon dioxide (CO2) is an atom-economical and environmentally benign method for synthesizing propiolic acids. Copper-catalyzed systems have emerged as particularly promising for this transformation. pnas.orgchemistryviews.org The key to this process is the C-H activation of the terminal alkyne, facilitated by a copper catalyst. pnas.org

The catalytic cycle is generally proposed to initiate with the formation of a copper acetylide intermediate from the reaction of the terminal alkyne with a copper(I) salt in the presence of a base. pnas.orgacs.org This copper acetylide species is highly reactive and can undergo insertion of CO2 into the polar copper-carbon bond. pnas.orgresearchgate.net This insertion step forms a copper propynoate (B1239298) intermediate. Subsequent reaction with a proton source, or metathesis with the starting alkyne, regenerates the active catalyst and releases the propiolic acid product. pnas.org

Density Functional Theory (DFT) studies have provided deeper insights into the mechanism, particularly for carboxylative coupling reactions involving terminal alkynes, CO2, and other electrophiles, catalyzed by N-heterocyclic carbene (NHC)-copper complexes. These studies confirm the formation of the copper acetylide as the initial step, followed by either CO2 insertion or reaction with another electrophile. The relative stability of the transition states for these competing pathways determines the reaction's selectivity. acs.org

Ligand and Additive Effects on Selectivity and Yield

The choice of ligands and additives plays a critical role in the efficiency and selectivity of copper-catalyzed carbonylation reactions. N-Heterocyclic carbenes (NHCs) have been identified as effective ligands for these transformations. pnas.orgacs.org They can stabilize the copper catalyst and promote the desired reactivity. For instance, copper-NHC co-catalyzed systems have been shown to facilitate the carboxylation of a wide range of terminal alkynes with CO2 under ambient conditions, producing highly functionalized propiolic acids in good to excellent yields. pnas.org

The nature of the copper source and the presence of specific additives also significantly impact the reaction outcome. Studies have shown that the choice of the copper salt (e.g., CuI, CuCl, CuBr) can influence the catalyst's activity, with CuI often being more effective due to the easier dissociation of the iodide ion, which facilitates the activation of the alkyne's triple bond. researchgate.net The use of a base is typically required to generate the copper acetylide intermediate. pnas.org In some systems, the addition of certain salts can influence the course of the reaction, for example, the presence of sodium carbonate can favor the formation of allene (B1206475) products over alkyne products in some copper-catalyzed reactions of diazo compounds with terminal alkynes. nih.gov

| Catalyst System | Ligand/Additive | Substrate Scope | Yield | Reference |

| Copper-NHC | N-Heterocyclic Carbene | Terminal aromatic alkynes | Good to Excellent | pnas.org |

| CuBr/Activated Carbon | Ethylene Carbonate (solvent) | Phenylacetylene | High | researchgate.net |

| Copper(I) complex | N-Heterocyclic Carbene | Phenylacetylene, Allylic Chloride | - | acs.org |

| Copper | Diazoacetamides | Terminal alkynes | High | nih.gov |

Alternative Synthetic Routes to this compound

Besides direct carbonylation, multi-step sequences involving the initial formation of a terminal alkyne followed by its conversion to a carboxylic acid represent a viable alternative for the synthesis of this compound.

Alkynylation of Naphthalene Derivatives

A common strategy to introduce an alkyne moiety onto an aromatic ring is through a Sonogashira cross-coupling reaction. rsc.orgresearchgate.netnih.gov This would involve the coupling of a suitable naphthalene halide, such as 1-bromo-4-methylnaphthalene, with a protected acetylene equivalent, like trimethylsilylacetylene. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. nih.govacs.org Following the coupling, the protecting group (e.g., trimethylsilyl) is removed under mild conditions to yield the terminal alkyne, 1-ethynyl-4-methylnaphthalene.

The Sonogashira reaction is known for its high efficiency and tolerance of various functional groups. Research has focused on developing more sustainable protocols for this reaction, including the use of greener solvents and ligand-free or heterogeneous catalysts. researchgate.netnih.govrub.de

Transformations of Terminal Alkynes to Carboxylic Acids

Once the terminal alkyne, 1-ethynyl-4-methylnaphthalene, is synthesized, it can be converted to the target propiolic acid through several methods.

One approach is the direct oxidation of the terminal alkyne. While strong oxidizing agents like ozone or potassium permanganate (B83412) typically cleave the triple bond to yield carboxylic acids with one fewer carbon atom, jove.commasterorganicchemistry.com specific methods have been developed for the direct conversion of terminal alkynes to propiolic acids. One such method involves a two-step sequence where the terminal alkyne is first converted to its corresponding 1-chloroalkyne, which is then treated with a base to afford the carboxylic acid, albeit in moderate yields. cdnsciencepub.com

Another, more contemporary and sustainable method, involves the electrochemical oxidative cleavage of alkynes to carboxylic acids. This approach avoids the need for transition metal catalysts and stoichiometric chemical oxidants, using electrolysis in an undivided cell at room temperature. acs.orgorganic-chemistry.org This method has been shown to be effective for a variety of aryl, heteroaryl, and alkyl alkynes. acs.org

| Oxidation Method | Reagents/Conditions | Key Features | Reference |

| Ozonolysis | O3, then workup | Cleavage of the triple bond, loss of one carbon as CO2. masterorganicchemistry.com | masterorganicchemistry.com |

| Permanganate Oxidation | KMnO4, basic, warm | Cleavage of the triple bond, loss of one carbon as CO2. jove.com | jove.com |

| Ruthenium-catalyzed Oxidation | RuO2/Oxone/NaHCO3 | Efficient for various alkynes, excellent yields. | organic-chemistry.org |

| Electrochemical Oxidation | Electrolysis, sodium nitrite | Sustainable, avoids transition metals and chemical oxidants. acs.org | acs.orgorganic-chemistry.org |

| Thioether derivative hydrolysis | Thiophenol, then HgSO4/H2SO4 | Good yields for long-chain alkynes. cdnsciencepub.com | cdnsciencepub.com |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of complex molecules like this compound is essential for developing sustainable chemical processes. atiner.grpatsnap.com Key areas of focus include solvent selection and the development of sustainable catalytic systems.

Solvent Selection and Catalytic System Sustainability

The choice of solvent is a critical factor in the environmental impact of a chemical process. For the alkynylation step via the Sonogashira reaction, traditional solvents like N,N-dimethylformamide (DMF) and toluene (B28343) are effective but pose significant health and environmental risks. nih.gov Research has explored greener alternatives, including bio-derived solvents like glycerol (B35011) and N-hydroxyethylpyrrolidone (HEP), as well as deep eutectic solvents. researchgate.netnih.gov These alternative solvents have shown excellent performance, sometimes leading to higher yields and faster reaction times compared to traditional solvents. rsc.orgresearchgate.netnih.gov Mechanochemical, solvent-free conditions have also been successfully applied to the Sonogashira reaction, further reducing waste. rub.de

Atom Economy and Process Efficiency Considerations

Theoretical Synthetic Pathways

A plausible Sonogashira coupling route would involve the reaction of a halo-naphthalene derivative, such as 1-iodo-4-methylnaphthalene, with propiolic acid. This reaction typically requires a palladium catalyst, a copper co-catalyst, and an amine base in an organic solvent.

Alternatively, a direct carboxylation pathway offers a more convergent approach. This method would involve the reaction of 1-ethynyl-4-methylnaphthalene with carbon dioxide, often facilitated by a suitable catalyst system, such as a copper or silver complex, in the presence of a base.

Comparative Analysis of Efficiency Metrics

To illustrate the differences in process efficiency between these two approaches, hypothetical reaction data is presented below. These tables are based on typical conditions and yields for these types of transformations.

Table 1: Hypothetical Data for Sonogashira Coupling Synthesis

| Component | Molar Mass ( g/mol ) | Moles | Mass (g) | Role |

| 1-Iodo-4-methylnaphthalene | 268.10 | 0.10 | 26.81 | Reactant |

| Propiolic acid | 70.05 | 0.12 | 8.41 | Reactant |

| Pd(PPh₃)₄ | 1155.57 | 0.002 | 2.31 | Catalyst |

| Copper(I) iodide | 190.45 | 0.004 | 0.76 | Co-catalyst |

| Triethylamine | 101.19 | 0.20 | 20.24 | Base/Solvent |

| Toluene | 92.14 | - | 200.00 | Solvent |

| This compound | 210.23 | 0.08 | 16.82 | Product (80% yield) |

Table 2: Hypothetical Data for Direct Carboxylation Synthesis

| Component | Molar Mass ( g/mol ) | Moles | Mass (g) | Role |

| 1-Ethynyl-4-methylnaphthalene | 166.22 | 0.10 | 16.62 | Reactant |

| Carbon Dioxide (CO₂) | 44.01 | 0.15 | 6.60 | Reactant |

| Ag₂CO₃ | 275.75 | 0.005 | 1.38 | Catalyst |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | 0.15 | 48.87 | Base |

| Dimethylformamide (DMF) | 73.09 | - | 150.00 | Solvent |

| This compound | 210.23 | 0.09 | 18.92 | Product (90% yield) |

Based on this hypothetical data, we can calculate and compare the key efficiency metrics.

Table 3: Comparative Analysis of Green Chemistry Metrics

| Metric | Sonogashira Coupling | Direct Carboxylation |

| Atom Economy (%) | 58.8% | 78.9% |

| Process Mass Intensity (PMI) | 14.7 | 11.8 |

| E-factor | 13.7 | 10.8 |

The atom economy for the direct carboxylation is significantly higher, as it incorporates the mass of the carbon dioxide directly into the final product, with the main theoretical byproduct being water from the base. The Sonogashira coupling, in contrast, generates stoichiometric amounts of triethylammonium (B8662869) iodide as a byproduct, which significantly lowers its atom economy.

The Process Mass Intensity (PMI) , which considers the total mass of all materials used (reactants, solvents, catalysts, workup chemicals) relative to the mass of the final product, also favors the direct carboxylation route in this hypothetical scenario. This is primarily due to the generation of less byproduct and potentially simpler workup procedures.

Similarly, the E-factor , which quantifies the amount of waste produced per unit of product, is lower for the direct carboxylation. This highlights its potential as a more environmentally benign process, generating less waste that requires treatment or disposal.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound and its precursors. It provides detailed information about the chemical environment of individual protons and carbon atoms, allowing for the verification of the carbon skeleton and the position of substituents.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

While standard 1D NMR (¹H and ¹³C) provides primary structural information, 2D NMR techniques are essential for assembling the complete molecular puzzle, especially for complex aromatic systems.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY would be instrumental in tracing the connectivity of the protons on the naphthalene ring system, confirming their relative positions. For instance, correlations would be expected between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique allows for the definitive assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. In the context of this compound, HMBC would show correlations between the methyl protons and the C4 and C4a carbons of the naphthalene ring, as well as between the acetylenic proton and the carbons of the naphthalene ring (C1 and C2), thereby confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For this molecule, NOESY could reveal through-space interactions between the methyl group protons and the proton at the C5 position of the naphthalene ring, offering insights into the preferred conformation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound (Note: These are predicted values and may vary from experimental results.)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |

| -COOH | 10.0-12.0 | ~155 | - | Aromatic protons |

| C≡C-H | 3.5 | ~80 | C1, C2, COOH | Aromatic protons |

| Naphthyl-H | 7.5-8.5 | 125-135 | Methyl C, Acetylenic C | Other Naphthyl-H, Methyl-H |

| Methyl-H | 2.7 | ~20 | C3, C4, C4a | Naphthyl-H (H5) |

Solid-State NMR for Polymorphism and Crystal Structure Insights

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. For this compound, which is a crystalline solid, ssNMR could provide valuable information on:

Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit distinct physical properties. ssNMR can detect the presence of different polymorphs by observing variations in the chemical shifts and line shapes of the carbon and proton signals.

Crystal Packing and Intermolecular Interactions: Cross-polarization magic angle spinning (CP-MAS) experiments can enhance the signals of less abundant nuclei like ¹³C and provide information about the local environment of each atom in the crystal lattice. This can shed light on intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Elucidation of Carboxylic Acid Dimerization and Hydrogen Bonding Networks

Carboxylic acids in the solid state and in concentrated solutions often exist as hydrogen-bonded dimers. This dimerization has a profound effect on the vibrational spectrum.

FTIR Spectroscopy: The O-H stretching vibration of a monomeric carboxylic acid typically appears as a sharp band around 3500-3600 cm⁻¹. In a hydrogen-bonded dimer, this band becomes a very broad and intense absorption in the 2500-3300 cm⁻¹ region. The C=O stretching vibration is also sensitive to hydrogen bonding, shifting from ~1760 cm⁻¹ in the monomer to a lower frequency of ~1710 cm⁻¹ in the dimer. The presence of these characteristic bands in the FTIR spectrum of this compound would confirm the existence of dimeric structures.

Raman Spectroscopy: While the O-H stretch is often weak in Raman spectra, the C=O stretch provides a strong and sharp band, making it a useful diagnostic tool. The C≡C stretching vibration of the propiolic acid moiety would also be expected to be a prominent feature in the Raman spectrum, typically appearing in the region of 2100-2260 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound (Note: These are expected frequency ranges and may vary.)

| Functional Group | Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Carboxylic Acid (Dimer) | O-H stretch | 2500-3300 (broad) | Weak |

| Carboxylic Acid (Dimer) | C=O stretch | ~1710 | ~1710 |

| Alkyne | C≡C stretch | 2100-2260 | 2100-2260 (strong) |

| Aromatic Ring | C=C stretch | 1500-1600 | 1500-1600 |

| Methyl Group | C-H stretch | 2850-2960 | 2850-2960 |

In-situ Monitoring of Synthetic Transformations Involving this compound

In-situ vibrational spectroscopy is a powerful process analytical technology (PAT) tool that allows for real-time monitoring of chemical reactions. The synthesis of this compound likely proceeds via a Sonogashira coupling of 1-ethynyl-4-methylnaphthalene with a source of CO₂, or a related carboxylation reaction. In-situ FTIR or Raman spectroscopy could be employed to:

Track the disappearance of the terminal alkyne C-H stretch of the starting material (1-ethynyl-4-methylnaphthalene).

Monitor the appearance of the characteristic broad O-H and the C=O stretching vibrations of the carboxylic acid product.

Follow the concentration of key reactants and products over time to determine reaction kinetics and identify the optimal reaction endpoint.

Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a cornerstone of molecular analysis, providing precise molecular weight information and valuable structural clues through the analysis of fragmentation patterns.

Molecular Formula Validation: High-resolution mass spectrometry (HRMS), such as that performed on a time-of-flight (TOF) or Orbitrap analyzer, can determine the mass of the molecular ion with very high accuracy. This allows for the unambiguous determination of the elemental composition of this compound (C₁₄H₁₀O₂), confirming its molecular formula.

Fragmentation Pathway Analysis: Electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragment ions. The fragmentation pattern is often characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely include:

Loss of the carboxylic acid group (-COOH, 45 Da).

Loss of water (-H₂O, 18 Da) from the molecular ion.

Cleavage of the bond between the naphthalene ring and the propiolic acid side chain, leading to a fragment corresponding to the 4-methylnaphthalenyl cation.

Decarboxylation followed by further fragmentation of the resulting hydrocarbon.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (Note: m/z values are nominal and based on the most common isotopes.)

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M]⁺ | C₁₄H₁₀O₂⁺ | 210 |

| [M - H₂O]⁺ | C₁₄H₈O⁺ | 192 |

| [M - COOH]⁺ | C₁₃H₉⁺ | 165 |

| [C₁₁H₉]⁺ | 4-Methylnaphthalenyl cation | 141 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is crucial for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound (C₁₅H₁₀O₂), the expected exact mass can be calculated. This experimental value would then be compared to the theoretical mass to confirm the elemental composition.

Table 1: Prospective High-Resolution Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₅H₁₀O₂ |

| Theoretical Exact Mass | 222.0681 u |

| Ionization Mode | Electrospray Ionization (ESI) |

| Adduct Ion (Negative Mode) | [M-H]⁻ |

| Expected m/z of [M-H]⁻ | 221.0608 |

| Adduct Ion (Positive Mode) | [M+H]⁺ |

| Expected m/z of [M+H]⁺ | 223.0754 |

| Adduct Ion (Positive Mode) | [M+Na]⁺ |

| Expected m/z of [M+Na]⁺ | 245.0575 |

This table presents hypothetical data based on theoretical calculations for this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Characterization

Tandem mass spectrometry (MS/MS) would provide invaluable information about the connectivity of atoms within the this compound molecule. In an MS/MS experiment, the precursor ion (e.g., [M-H]⁻ or [M+H]⁺) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the molecular structure.

Key fragmentation pathways for this compound would likely involve the loss of small neutral molecules such as CO₂ (from the carboxylic acid) and CO. Cleavage of the bond between the naphthalene ring and the propiolic acid side chain would also be anticipated.

Table 2: Hypothetical Tandem Mass Spectrometry (MS/MS) Fragmentation Data for the [M-H]⁻ Ion of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 221.0608 | 177.0704 | CO₂ | [C₁₄H₉]⁻ (Deprotonated 1-ethynyl-4-methylnaphthalene) |

| 221.0608 | 152.0626 | C₃HO₂ | [C₁₁H₈]⁻ (Deprotonated methylnaphthalene fragment) |

| 177.0704 | 151.0548 | C₂H₂ | [C₁₂H₇]⁻ |

This table outlines plausible fragmentation patterns for this compound based on the principles of mass spectrometry.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Packing Analysis

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and torsional angles. As this molecule is achiral, the determination of absolute stereochemistry is not applicable. However, the analysis of its solid-state packing would be of significant interest.

Co-crystallization Strategies for Studying Intermolecular Interactions

Co-crystallization is a powerful technique used to form crystalline solids containing two or more different molecular components in a stoichiometric ratio. For this compound, co-crystallization with other molecules, known as co-formers, could be employed to study and engineer specific intermolecular interactions. The carboxylic acid group is a strong hydrogen bond donor and acceptor, making it an ideal functional group for forming co-crystals with a variety of co-formers, such as pyridines or other carboxylic acids. These studies can lead to the formation of novel supramolecular structures with tailored properties. The design and synthesis of co-crystals with naphthalene derivatives have been explored to create materials with interesting charge-transfer and porous properties. rsc.orgrsc.org

Crystal Engineering Principles Applied to this compound

Reactivity Profiles of the Propiolic Acid Moiety

The propiolic acid moiety, an alkyne conjugated with a carboxylic acid, is the primary site of reactivity for a range of addition, cycloaddition, and coupling reactions. The polarization of the triple bond due to the adjacent carboxyl group makes it susceptible to attack by both electrophiles and nucleophiles.

Electrophilic Addition: The carbon-carbon triple bond can undergo electrophilic addition reactions. In this process, an electrophile (E+) attacks the π-electron system of the alkyne, leading to the formation of a vinyl cation intermediate. wikipedia.orglumenlearning.com This intermediate is then attacked by a nucleophile (Nu-). The driving force is the breaking of a relatively weak π bond and the formation of two new, stronger σ bonds. wikipedia.org The regioselectivity of the addition is typically governed by Markovnikov's rule, where the electrophile adds to the carbon atom that results in the more stable carbocation. For this compound, the proximity of the naphthalene ring would stabilize a positive charge on the α-carbon through resonance.

The general mechanism proceeds in two steps:

Attack of the π bond on the electrophile (E+), forming a vinyl carbocation. This is the rate-determining step. youtube.com

Rapid attack by a nucleophile on the carbocation to form the final product. wikipedia.org

A common example is the addition of hydrogen halides (HX). The proton acts as the electrophile, adding to the β-carbon of the propiolic acid, which would lead to a more stabilized α-carbocation. The halide ion then attacks this carbocation. savemyexams.com

Nucleophilic Addition: The presence of the electron-withdrawing carboxylic acid group makes the alkyne "activated" and susceptible to nucleophilic conjugate addition (a Michael-type reaction). acs.org Softer nucleophiles, in particular, tend to add to the β-carbon of the triple bond. acs.orgnih.gov This reaction is highly efficient for various heteronucleophiles, such as thiols and amines. acs.org

The mechanism involves the attack of the nucleophile on the β-carbon, with the resulting negative charge being delocalized onto the carboxylate group. Subsequent protonation yields the final enol product, which can tautomerize if possible. For propiolic acid derivatives, this reaction is a powerful method for synthesizing functionalized α,β-unsaturated carboxylic acids. nih.gov

| Addition Type | Reagent Type | Site of Initial Attack | Key Intermediate |

| Electrophilic | E.g., HBr, Br₂ | β-carbon (following Markovnikov's rule) | Vinyl Cation |

| Nucleophilic | E.g., RSH, R₂NH | β-carbon (Michael Addition) | Carbanion/Enolate |

The triple bond of this compound serves as an excellent dipolarophile in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions or Huisgen cycloadditions. wikipedia.org This class of reactions is a powerful tool for the stereoselective and regioselective synthesis of five-membered heterocyclic rings. wikipedia.org The reaction occurs between a 1,3-dipole (a molecule with positive and negative charges delocalized over three atoms) and the alkyne (the dipolarophile). wikipedia.org

Common 1,3-dipoles used in these reactions include:

Azides (R-N₃) to form triazoles. mdpi.com

Nitrile oxides (R-CNO) to form isoxazoles.

Azomethine ylides to form pyrrolidine (B122466) derivatives. researchgate.net

The reaction is generally considered to be a concerted, pericyclic process where the new bonds are formed simultaneously, although asynchronous mechanisms are possible. mdpi.com The regioselectivity of the addition is controlled by the electronic properties of both the 1,3-dipole and the dipolarophile, as described by frontier molecular orbital (FMO) theory. The electron-withdrawing nature of the carboxylic acid group on the alkyne significantly influences the orbital energies and coefficients, thereby directing the orientation of the dipole during the cycloaddition. For instance, in the reaction between an aryl azide (B81097) and ethyl propiolate (an ester of propiolic acid), the process occurs via a single-step mechanism to yield a 1,4-substituted triazole. mdpi.com

Propiolic acids are unique substrates for coupling reactions because the carboxylic acid group can be extruded as carbon dioxide, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds at the sp-hybridized carbon. acs.org

Decarboxylative Coupling: These reactions are often catalyzed by transition metals like copper or palladium. researchgate.netlongdom.org A prominent example is the copper-catalyzed decarboxylative cross-coupling of propiolic acids with terminal alkynes to produce unsymmetrical 1,3-conjugated diynes. researchgate.net The proposed mechanism involves the formation of a copper(I) carboxylate, which then undergoes decarboxylation to furnish a key copper(I)-acetylide intermediate. rsc.org This intermediate can then couple with another species. This method is advantageous as it uses readily available carboxylic acids and produces only CO₂ as a byproduct. acs.org Electron-donating groups on the aryl ring of the propiolic acid have been shown to enhance the ratio of cross-coupling to homocoupling products. rsc.org

| Catalyst System | Coupling Partner | Product Type | Reference |

| Copper(I/II) | Terminal Alkynes | Unsymmetrical Diynes | researchgate.net |

| Copper(II) | Amides | Ynamides | acs.org |

| Palladium(0) | Aryl Halides | Diaryl Alkynes | longdom.org |

Annulation Reactions: Annulation refers to the formation of a new ring onto an existing molecule. The reactivity of the propiolic acid moiety can be harnessed in annulation strategies. For example, the Robinson annulation is a classic ring-forming reaction that involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. wikipedia.orglibretexts.org A derivative of this compound could act as the Michael acceptor, reacting with an enolate to initiate the annulation sequence, ultimately leading to complex fused-ring systems. wikipedia.org Other modern methods, such as iron-promoted domino dehydrogenative annulation, can also utilize alkynes to construct polycyclic aromatic structures like naphthols. researchgate.net

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid group (-COOH) is a versatile functional handle that can undergo a variety of transformations, including esterification, amidation, and reduction.

Esterification: The conversion of this compound to its corresponding esters is typically achieved through acid-catalyzed esterification (Fischer esterification) with an alcohol. The reaction is reversible and generally follows second-order kinetics. jetir.orgjetir.org Kinetic studies on similar systems, such as the esterification of propionic acid, show that the reaction rate is significantly influenced by temperature, catalyst concentration, and the molar ratio of reactants. jetir.orgjetir.org

Effect of Catalyst: The reaction is accelerated by homogeneous acid catalysts like sulfuric acid. Higher catalyst loading generally leads to higher conversion. jetir.orgjetir.org

Effect of Molar Ratio: Using an excess of the alcohol can shift the equilibrium towards the product side, increasing the final yield. ceon.rs

The table below shows representative kinetic data for the esterification of propionic acid, illustrating these general principles.

| Temperature (°C) | Catalyst (wt%) | Acid:Alcohol Molar Ratio | Conversion (%) |

| 60 | 1.0 | 1:1.5 | ~55 |

| 60 | 2.0 | 1:1.5 | ~65 |

| 60 | 3.0 | 1:1.5 | ~75 |

| 50 | 2.0 | 1:1.5 | ~58 |

| 70 | 2.0 | 1:1.5 | ~72 |

Data adapted from kinetic studies on propionic acid esterification for illustrative purposes. jetir.org

Amidation: The direct thermal condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at low temperatures. researchgate.net This is because the acid-base reaction to form a stable ammonium (B1175870) carboxylate salt is much faster and often prevents amide formation. organic-chemistry.org To overcome this, the reaction typically requires high temperatures (>160 °C) to drive off water and shift the equilibrium. organic-chemistry.orgmdpi.com Alternatively, the carboxylic acid must be "activated" using a coupling reagent or converted to a more reactive derivative like an acid chloride. researchgate.net Boronic acids have been shown to be effective catalysts for amidation, proceeding through an acyloxyboronic acid intermediate. For this catalytic cycle to be effective, the removal of water is essential. nih.gov

Reduction to Alcohols: Carboxylic acids can be reduced to primary alcohols using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, readily converting the carboxyl group to a primary alcohol. savemyexams.com The alkyne triple bond is generally unreactive towards LiAlH₄, allowing for the selective reduction of the carboxylic acid to the corresponding propargyl alcohol, 3-(4-methylnaphthalen-1-yl)prop-2-yn-1-ol. thieme-connect.de Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are not strong enough to reduce carboxylic acids. savemyexams.com

Reduction to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are more easily reduced than carboxylic acids. Therefore, the reaction tends to proceed all the way to the primary alcohol. savemyexams.com To stop the reduction at the aldehyde stage, a two-step procedure is often employed:

The carboxylic acid is first converted to a less reactive derivative, such as an acid chloride or an ester.

This derivative is then reduced using a milder, sterically hindered reducing agent that reacts faster with the starting material than with the aldehyde product. Common reagents include lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) for acid chlorides or diisobutylaluminum hydride (DIBAL-H) for esters, typically at low temperatures (-78 °C). libretexts.org

More recent methods have been developed for the direct, one-pot conversion of carboxylic acids to aldehydes using reagents like DIBAL-H in the presence of trimethylsilyl (B98337) chloride (TMSCl) or through visible light photoredox catalysis, which offer broad functional group tolerance. chemistrysteps.comrsc.org

Reactivity of the Naphthalene Ring System

The reactivity of the naphthalene core in this compound is governed by the electronic properties of its substituents and the inherent characteristics of the fused aromatic system. Naphthalene is generally more reactive towards electrophilic substitution than benzene (B151609) because the activation energy required to form the intermediate carbocation (an arenium ion) is lower. libretexts.orguomustansiriyah.edu.iq This increased reactivity stems from the fact that the formation of the intermediate for substitution on one ring leaves the other ring fully aromatic, thus preserving a significant amount of resonance stabilization energy. libretexts.orgwordpress.com

Electrophilic Aromatic Substitution (EAS) Pathways and Regioselectivity

Electrophilic attack on an unsubstituted naphthalene ring preferentially occurs at the C1 (α) position over the C2 (β) position. This preference is explained by the stability of the resulting arenium ion intermediate. wordpress.comyoutube.com The intermediate for α-attack is stabilized by more resonance structures that retain a complete benzene ring, making it more stable than the intermediate for β-attack. wordpress.com

In this compound, the regioselectivity of subsequent EAS reactions is controlled by the directing effects of the two existing substituents: the 4-methyl group and the 1-propioloyl group.

4-Methyl Group: As an alkyl group, the methyl substituent is an electron-donating group (EDG) through induction. youtube.com EDGs activate the aromatic ring, making it more nucleophilic and increasing the rate of EAS. masterorganicchemistry.com They are classified as ortho, para-directors. libretexts.orgpressbooks.pub

1-Propioloyl Group (-C≡C-COOH): This group, containing an alkyne and a carboxylic acid, is strongly electron-withdrawing (EWG) due to both inductive and resonance effects. EWGs deactivate the aromatic ring, decreasing the rate of EAS. masterorganicchemistry.com Such groups are typically meta-directors. youtube.comyoutube.com

The interplay of these two opposing effects determines the position of the next substitution. The powerful activating effect of the methyl group and the deactivating effect of the propioloyl group will direct the electrophile to specific positions on the substituted ring. The C2 and C3 positions are ortho and meta to the propioloyl group, respectively, while being meta and ortho to the methyl group. The C5 and C8 positions on the other ring are also potential sites. Given that activating groups generally have a stronger directing influence than deactivating groups, substitution is most likely to occur on the substituted ring at a position that is favorable relative to the methyl group.

| Position | Relation to Propioloyl (EWG) | Relation to Methyl (EDG) | Predicted Reactivity |

|---|---|---|---|

| C2 | ortho | meta | Moderately favored |

| C3 | meta | ortho | Strongly favored |

| C5 | - | para (on other ring) | Possible, depends on conditions |

| C8 | - | - | Less favored |

Based on this analysis, the C3 position is the most likely site for electrophilic attack, as it is ortho to the activating methyl group and meta to the deactivating propioloyl group, satisfying the directing preferences of both substituents.

Metalation and Cross-Coupling Reactions at the Naphthalene Core

Functionalization of the naphthalene core can also be achieved through metalation followed by reaction with an electrophile, or via transition-metal-catalyzed cross-coupling reactions.

Directed ortho-Metalation (DoM): The propiolic acid functional group can act as a directed metalation group (DMG). organic-chemistry.org In the presence of a strong organolithium base (e.g., n-butyllithium), the carboxylic acid proton is first abstracted. The resulting lithium carboxylate can then coordinate the base, directing a second deprotonation (lithiation) to the adjacent ortho position, which is C2. acs.orgwikipedia.org This generates a highly reactive organolithium intermediate specifically at the C2 position, which can then be quenched with a variety of electrophiles (E+). uwindsor.ca

This DoM strategy offers excellent regiocontrol, providing a reliable route to 2-substituted derivatives that complements the EAS pathways.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds. nih.gov To utilize these reactions, the naphthalene core must first be functionalized with a suitable group, typically a halide (Br, I) or a triflate. The synthesis of these precursors would rely on the regioselectivity of EAS reactions (e.g., halogenation at the C3 position). Once the halo-naphthalene derivative is formed, it can undergo cross-coupling with various partners.

| Reaction Name | Coupling Partner | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Suzuki Coupling | Organoboron reagent (R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl-Aryl, Aryl-Alkyl |

| Stille Coupling | Organotin reagent (R-SnBu₃) | Pd catalyst | Aryl-Aryl, Aryl-Vinyl |

| Heck Coupling | Alkene | Pd catalyst, Base | Aryl-Alkene |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | Aryl-Alkyne |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, Base | Aryl-Amine |

These methods provide versatile strategies for the regioselective functionalization of the naphthalene ring system, enabling the synthesis of a wide array of complex derivatives. researchgate.net

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. nih.govresearchgate.net The dual functionality of this compound, with its reactive alkyne and carboxylic acid groups, makes it an excellent candidate for incorporation into various MCRs. researchgate.net

Design and Scope of One-Pot Transformations

The propiolic acid moiety can participate in several well-known MCRs, leading to the rapid construction of complex molecular scaffolds.

A³ Coupling (Aldehyde-Alkyne-Amine): While the classic A³ coupling uses a terminal alkyne, variations involving propiolic acids can occur. A potential one-pot transformation could involve the reaction of this compound with an aldehyde and an amine to form a propargylamine (B41283) derivative, which could then undergo further intramolecular cyclization. mdpi.com

Isocyanide-Based MCRs: The carboxylic acid function is a key component in classic isocyanide-based MCRs like the Passerini and Ugi reactions. organic-chemistry.org

Passerini 3-Component Reaction (3CR): The reaction between an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid. Using this compound in a Passerini reaction would yield an α-acyloxy amide product still containing the reactive alkyne moiety, which is available for subsequent transformations.

Ugi 4-Component Reaction (4CR): This reaction involves an isocyanide, a carbonyl compound, an amine, and a carboxylic acid. Incorporating the target molecule would produce a bis-amide (dipeptide-like structure) that also retains the naphthalene-alkyne framework. mdpi.com

Palladium-Catalyzed MCRs: Palladium catalysis can enable the reaction of alkynes, carboxylic acids, and isocyanides to form highly functionalized olefins in a single step. acs.org This approach would directly utilize both key functional groups of the title compound.

The scope of these transformations is broad, allowing for variation in the aldehyde, amine, and isocyanide components to generate large libraries of complex molecules based on the this compound scaffold.

Catalytic Systems for Enhanced Reaction Efficiency

The efficiency and selectivity of MCRs are often significantly improved by the use of catalysts.

Copper and Gold Catalysis: Copper(I) salts are standard catalysts for azide-alkyne cycloaddition ("click chemistry") and are also widely used in A³ coupling reactions to activate the terminal C-H bond of the alkyne. researchgate.netrsc.org Gold catalysts are particularly effective at activating alkyne systems towards nucleophilic attack.

Palladium Catalysis: As mentioned, palladium complexes are crucial for MCRs involving cross-coupling steps, such as those that combine alkynes, isocyanides, and other components. acs.orgmdpi.com

Lewis and Brønsted Acid Catalysis: Many MCRs, particularly those involving the formation of imine intermediates (like the Ugi reaction), are accelerated by acid catalysts. mdpi.com Lewis acids can activate the carbonyl component, while Brønsted acids protonate intermediates to facilitate subsequent steps.

The choice of catalyst is critical for controlling the reaction pathway and maximizing the yield of the desired product, often enabling reactions to proceed under mild conditions with high functional group tolerance. mdpi.com

Computational Investigation of Reaction Mechanisms and Transition States

Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful insights into the mechanisms, reactivity, and selectivity of organic reactions. nih.govscielo.br For a molecule like this compound, computational methods can be applied to elucidate the details of the reactions described above. rsc.orgescholarship.org

EAS Regioselectivity: DFT calculations can be used to model the structures and determine the relative energies of the different possible arenium ion intermediates formed during electrophilic attack on the naphthalene ring. By comparing the activation energies for the formation of each intermediate, the observed regioselectivity (e.g., preference for C3 substitution) can be rationalized and predicted quantitatively. scielo.br The calculations can also map the distribution of charge in the starting molecule to identify the most nucleophilic sites. nih.gov

Metalation and Cross-Coupling: The mechanism of directed ortho-metalation can be investigated by modeling the coordination of the organolithium base to the carboxylate and calculating the energy barrier for deprotonation at the C2 position compared to other sites. For cross-coupling reactions, computational studies can help elucidate the elementary steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination, and identify the rate-determining step.

Multicomponent Reactions: The complex, often tandem or domino, nature of MCRs makes them ideal for computational study. DFT can be used to map the entire potential energy surface of the reaction, distinguishing between stepwise and concerted pathways, identifying key intermediates and transition states, and explaining the role of the catalyst in lowering activation barriers. scielo.br This allows for a detailed understanding of how multiple bonds are formed in a single pot and can guide the optimization of reaction conditions.

By modeling transition state structures, computational chemistry can also explain and predict stereochemical outcomes in reactions where new chiral centers are formed. escholarship.org These theoretical investigations are an indispensable tool for complementing experimental work in mechanistic organic chemistry.

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. In the context of organic chemistry, DFT is extensively employed to elucidate reaction mechanisms, predict reaction outcomes, and understand the factors that control chemical reactivity. mdpi.comresearchgate.net By calculating the energies of reactants, transition states, and products, a detailed map of the potential energy surface for a given reaction can be constructed.

For a molecule like this compound, several reaction pathways can be envisaged, including cycloaddition reactions involving the alkyne functionality or esterification of the carboxylic acid group. A DFT study would typically involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactant(s), product(s), and any intermediates are optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structure, which represents the highest energy point along the reaction coordinate. This is a critical step as the energy of the transition state determines the activation energy and thus the rate of the reaction. rsc.org

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points on the potential energy surface. Reactants, products, and intermediates should have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Reaction Pathway Analysis: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the located transition state connects the desired reactants and products.

To illustrate the type of data generated from a DFT study, consider a hypothetical acid-catalyzed esterification reaction of this compound with methanol. The calculated relative energies for the key species in this reaction could be presented in a table similar to the one below.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Methanol | 0.0 |

| Intermediate 1 | Protonated carboxylic acid | +5.2 |

| Transition State 1 | Nucleophilic attack of methanol | +15.8 |

| Intermediate 2 | Tetrahedral intermediate | -2.1 |

| Transition State 2 | Proton transfer | +12.5 |

| Intermediate 3 | Protonated ester | -8.7 |

| Products | Methyl 3-(4-methylnaphthalen-1-yl)propiolate + Water | -10.3 |

Note: The values in this table are hypothetical and for illustrative purposes only.

Such DFT studies provide a quantitative understanding of the reaction mechanism, allowing chemists to predict which pathways are more favorable and how changes in the molecular structure might affect the reaction rate and outcome. researchgate.net

Molecular Dynamics Simulations for Solvent Effects and Conformational Landscapes

While DFT is excellent for studying the details of a single reaction event, it is computationally expensive and typically performed in the gas phase or with implicit solvent models. To understand how a molecule like this compound behaves in a realistic solution environment over time, Molecular Dynamics (MD) simulations are employed. easychair.org MD simulations model the movement of atoms and molecules over a period of time, providing a dynamic picture of molecular behavior. osti.gov

For this compound, MD simulations can provide crucial information on:

Solvent Effects: The arrangement of solvent molecules around the solute can significantly impact its reactivity and stability. rsc.org MD simulations explicitly model the solvent molecules, allowing for a detailed analysis of solute-solvent interactions, such as hydrogen bonding between the carboxylic acid group and a protic solvent. The simulation can reveal the structure of the solvation shells and the dynamics of solvent exchange. nih.govacs.org

Conformational Landscapes: The naphthalene and propiolic acid moieties are connected by a single bond, allowing for rotation. MD simulations can explore the accessible conformations of the molecule by simulating its dynamic motions. By analyzing the trajectory of the simulation, one can determine the relative populations of different conformers and the energy barriers between them. nih.gov

An MD simulation involves defining a force field (a set of parameters that describe the potential energy of the system), placing the solute molecule in a box of solvent molecules, and then solving Newton's equations of motion for every atom in the system over a series of small time steps.

The results of an MD simulation can be used to generate data on various properties. For instance, the conformational landscape can be understood by analyzing the distribution of dihedral angles. For this compound, a key dihedral angle would be the one defining the orientation of the carboxylic acid group relative to the naphthalene ring.

| Conformer | Dihedral Angle Range (C4-C1-Cα-Cβ) | Population (%) | Average H-Bonds with Water |

|---|---|---|---|

| Anti-periplanar | 150° to 180° | 65 | 3.2 |

| Syn-periplanar | -30° to 30° | 15 | 2.8 |

| Gauche | +/- 30° to 150° | 20 | 3.0 |

Note: The values in this table are hypothetical and for illustrative purposes only. The dihedral angle is defined by the atoms of the naphthalene ring and the propiolic acid side chain.

By combining the insights from both DFT and MD simulations, a comprehensive understanding of the chemical reactivity and physical behavior of this compound and its derivatives can be achieved, guiding further experimental work and application development. acs.org

Computational and Theoretical Studies on 3 4 Methylnaphthalen 1 Yl Propiolic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in predicting the electronic structure and reactivity of molecules. For 3-(4-Methylnaphthalen-1-yl)propiolic acid, these calculations would provide insights into the distribution of electrons and the energies of the molecular orbitals, which are fundamental to its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that correlates with the chemical reactivity and stability of a molecule. chemmethod.com

While specific FMO data for this compound is not published, we can infer its properties from studies on similar molecules. For instance, a computational study on ortho-substituted naphthoic acids provides valuable comparative data. researchgate.net The HOMO-LUMO gap is a critical factor in determining the reactivity of these compounds. A smaller gap generally implies higher reactivity.

To illustrate the expected range of these values, the following table presents calculated HOMO and LUMO energies and the corresponding energy gaps for a series of ortho-substituted naphthoic acids, calculated at the B3LYP/6-31G level of theory.

Interactive Data Table: FMO Data for Analogous Naphthoic Acid Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Naphthoic acid | -1.46E+02 | -4.8E+01 | 5.2561 |

| o-Hydroxy naphthoic acid | -1.51E+02 | -4.20E+01 | 6.738 |

| o-Methoxy naphthoic acid | -1.49E+02 | -4.14E+01 | 6.869 |

| o-Amino naphthoic acid | -1.35E+02 | -3.83E+01 | 5.779 |

| o-Methyl naphthoic acid | -1.24E+02 | -7.59E+01 | 9.171 |

| o-Chloro naphthoic acid | -1.49E+02 | -3.89E+01 | 3.707 |

| o-Fluoro naphthoic acid | -1.72E+02 | -11.4E+01 | 4.895 |

Data sourced from a computational study on ortho-substituted naphthoic acids. researchgate.net

For this compound, the presence of the electron-donating methyl group and the electron-withdrawing propiolic acid group attached to the naphthalene (B1677914) core would influence the HOMO and LUMO energy levels. The extended conjugation provided by the propiolic acid moiety is expected to result in a relatively small HOMO-LUMO gap, suggesting a potentially high reactivity.

The naphthalene ring system is a classic example of a polycyclic aromatic hydrocarbon. Its aromaticity is a result of the cyclic delocalization of 10 π-electrons across the two fused rings, which imparts significant stability to the molecule. The substituents on the naphthalene core of this compound, namely the methyl and propiolic acid groups, will modulate the electron density distribution within the aromatic system.

The methyl group at the 4-position is an electron-donating group, which tends to increase the electron density in the naphthalene rings through an inductive effect. Conversely, the propiolic acid group at the 1-position is an electron-withdrawing group due to the presence of the carboxylic acid and the alkyne functionality. This will lead to a polarization of the electron density within the naphthalene system, influencing its reactivity in electrophilic and nucleophilic substitution reactions.

Computational methods can quantify the degree of aromaticity and electron delocalization, for example, through the calculation of nucleus-independent chemical shifts (NICS) or by analyzing the bond lengths. In an ideal aromatic system, the bond lengths are equalized. The substituents in this compound are expected to cause some deviation from this ideal bond length equalization in the naphthalene core.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure and conformational flexibility of a molecule are critical to its properties and interactions. For this compound, conformational analysis would reveal the most stable arrangements of its constituent parts.

The key rotational degree of freedom in this compound is the torsion around the single bond connecting the propiolic acid group to the naphthalene ring. The rotation around this bond will be subject to a torsional barrier, which is the energy required to rotate from a stable (low energy) conformation to an unstable (high energy) conformation.

Computational studies on mono-substituted naphthalenes have shown that the nature and position of the substituent significantly influence the torsional dynamics. researchgate.net For this compound, the most stable conformation is likely to be one where the propiolic acid group is oriented to minimize steric hindrance with the peri-hydrogen atom on the naphthalene ring. The planarity of the molecule will also be a factor, as a more planar conformation would favor π-electron delocalization between the naphthalene ring and the propiolic acid group.

The following table presents calculated rotational barriers for the internal rotation of different substituent groups in mono-substituted naphthalenes, which can provide an indication of the energy scales involved in such conformational changes.

Interactive Data Table: Calculated Rotational Barriers for Mono-substituted Naphthalenes

| Substituent Group | Position | Rotational Barrier (kcal/mol) |

| -CO2CH3 | 1 | 5.5 |

| -CO2CH3 | 2 | 3.8 |

| -COOH | 1 | 4.2 |

| -COOH | 2 | 2.9 |

| -NH2 | 1 | 3.5 |

| -NH2 | 2 | 2.1 |

Data sourced from a B3LYP-D3 computational study of mono-substituted naphthalenes. researchgate.net

Based on these analogous data, it can be anticipated that the rotation of the propiolic acid group in this compound will have a tangible energy barrier, influencing its conformational preferences at room temperature.

The chemical structure of this compound suggests the potential for various intermolecular interactions. The carboxylic acid group is a strong hydrogen bond donor and acceptor, which could lead to the formation of dimers or larger aggregates in the solid state or in non-polar solvents.

The planar and electron-rich naphthalene ring system can participate in π-π stacking interactions with other aromatic molecules. These non-covalent interactions play a significant role in the packing of molecules in crystals and can influence the material's bulk properties. Computational studies can model these interactions and predict the most likely aggregation patterns.

QSAR and Cheminformatics Applications for Molecular Design Principles

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and materials science. These studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or a specific property of interest.

For a molecule like this compound, QSAR models could be developed to predict its potential biological activities based on calculated molecular descriptors. Numerous studies have successfully applied QSAR to various classes of naphthalene derivatives to predict their antimicrobial, anticancer, or other pharmacological properties. ijpsjournal.comnih.gov

Key molecular descriptors that are often used in QSAR studies and would be relevant for this compound include:

Electronic Descriptors: HOMO and LUMO energies, dipole moment, and partial atomic charges.

Steric Descriptors: Molecular volume, surface area, and specific conformational parameters.

Topological Descriptors: Indices that describe the connectivity of the atoms in the molecule.

Hydrophobicity Descriptors: Such as the logarithm of the partition coefficient (logP).

A QSAR study on substituted naphthalen-1-yl-acetic acid hydrazides, for example, revealed the importance of the partition coefficient (log P) and the energy of the HOMO in describing their antimicrobial activity. nih.gov This highlights the type of insights that could be gained for this compound through similar computational approaches, guiding the design of new molecules with desired properties.

Lack of Publicly Available Research Data Precludes a Detailed Computational Analysis of this compound

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in research concerning the chemical compound this compound. While the compound is cataloged and available from chemical suppliers, there is a distinct absence of published studies pertaining to its computational and theoretical properties. bldpharm.com

Consequently, it is not possible to provide a detailed, evidence-based article on the specific topics requested, such as structure-reactivity relationships, molecular property predictions, ligand-protein interaction modeling, or in silico library design focused solely on this molecule.

Methodologies like Quantitative Structure-Activity Relationship (QSAR) studies and virtual screening are powerful tools for drug discovery and materials science, allowing researchers to predict the properties and activities of novel compounds. mdpi.com However, the application of these computational techniques to this compound has not been documented in peer-reviewed literature.

Therefore, the creation of data tables, detailed research findings, and specific analyses as outlined in the user's request cannot be fulfilled without resorting to speculation, which would violate the principles of scientific accuracy. Further research and publication in the scientific community are required before a thorough computational and theoretical profile of this compound can be compiled.

In Silico Screening and Virtual Library Design for Scaffold Exploration

Identification of Novel Molecular Scaffolds and Precursors

Computational and theoretical chemistry are pivotal in modern drug discovery and materials science, offering powerful tools to predict molecular properties and guide synthetic efforts. In the context of this compound, these in silico approaches are instrumental in the rational design of new molecular entities and in optimizing their synthetic routes. This section explores the computational strategies used to identify novel molecular scaffolds derived from this compound and to predict its synthetic precursors.

Computational Identification of Novel Molecular Scaffolds

The concept of a molecular scaffold, representing the core structure of a molecule, is central to medicinal chemistry for classifying compounds and exploring new chemical space. nih.gov Computational methods allow for the systematic exploration of molecular scaffolds that can be derived from a starting compound like this compound. These methods can generate vast virtual libraries of related compounds, which can then be assessed for their potential bioactivity or material properties.

One common approach is scaffold hopping, where the core structure of a known active molecule is replaced with a structurally different but functionally equivalent scaffold. nih.govresearchgate.net For this compound, computational tools can be employed to identify bioisosteric replacements for the naphthalene or propiolic acid moieties, leading to the design of novel compounds with potentially improved properties. Techniques such as similarity searching, using various molecular descriptors, and machine learning models can be used to identify promising scaffold-hopped candidates. nih.govresearchgate.net

Another powerful technique is de novo drug design, which involves building novel molecules from scratch or by decorating a given scaffold. mdpi.comresearchgate.net Generative models, often based on deep learning, can be trained on large databases of chemical structures to learn the rules of chemical bonding and stability. These models can then generate new molecules that incorporate the this compound scaffold or fragments thereof, tailored to fit a specific biological target. researchgate.net

The potential molecular scaffolds that could be computationally explored starting from this compound are diverse. By modifying the propiolic acid tail, cyclizing the structure, or functionalizing the naphthalene ring, a variety of new core structures can be envisioned. An illustrative summary of such potential scaffolds is presented in Table 1.

| Scaffold Class | Potential Modification from Parent Compound | Example Substructure | Potential Applications |

| Naphthyl-alkyne Derivatives | Functionalization of the terminal alkyne | Naphthyl-C≡C-R | Click Chemistry, Material Science |

| Fused Heterocycles | Intramolecular cyclization involving the carboxylic acid and alkyne | Naphtho[1,2-c]pyran-3-one | Medicinal Chemistry |

| Substituted Naphthalenes | Functionalization of the naphthalene ring system | (4-Methyl-R-naphthalen-1-yl)propiolic acid | Fine-tuning electronic properties |

| Pyrazoles | Cycloaddition reactions of the alkyne | Naphthyl-substituted pyrazole | Pharmaceuticals |

Table 1. Computationally Envisioned Molecular Scaffolds Derived from this compound. This table is for illustrative purposes and represents hypothetical scaffolds that could be identified through computational methods.

Theoretical Prediction of Synthetic Precursors